molecular formula C10H8F3N3 B13959339 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13959339
M. Wt: 227.19 g/mol
InChI Key: PDXIWNAPUIRUBS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with primary amides in the presence of a palladium catalyst . The reaction is carried out in t-butanol, and the cyclization process is facilitated by heating .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce partially or fully reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

3-cyclopropyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)9-15-7-2-1-5-14-8(7)16(9)6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

PDXIWNAPUIRUBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)N=C2C(F)(F)F

Origin of Product

United States

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